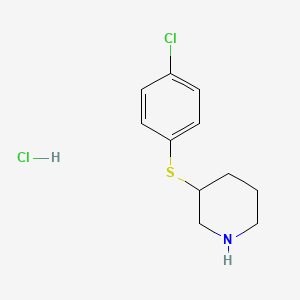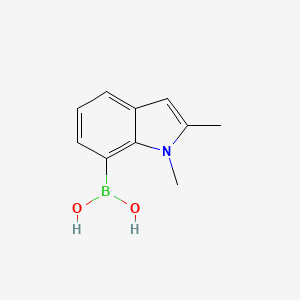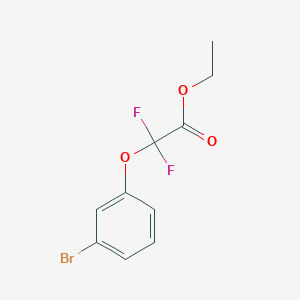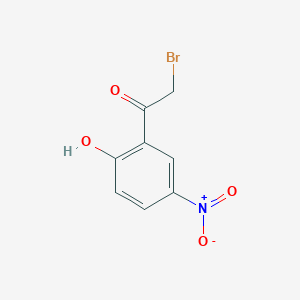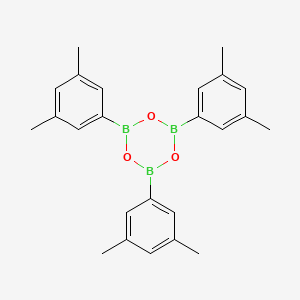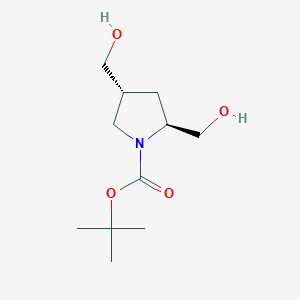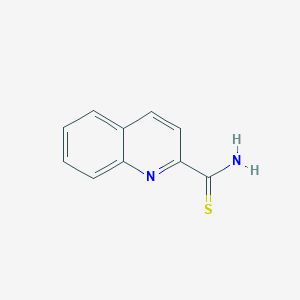![molecular formula C19H15N3O B1628506 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 893613-49-5](/img/structure/B1628506.png)
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
説明
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, commonly known as MPP, is a pyrazolopyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP exhibits a unique chemical structure that makes it an attractive target for drug development.
科学的研究の応用
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . In particular, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been studied for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Chemiluminescence Properties
The compound has been studied for its chemiluminescence properties . New Cypridina luciferin analogues, including 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, were prepared and their chemiluminescence properties were compared with those of known luciferin analogues . The light yields obtained from these compounds were much higher than those from conventional luciferin analogues in diethylene glycol dimethyl ether (diglyme), in which triplet oxygen was the oxidant .
Antimicrobial Applications
Pyrimidine and its derivatives have been widely used for their antimicrobial properties . Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .
Antimalarial Applications
Pyrimidine-based drugs have also been used in the treatment of malaria . Their structural diversity and synthetic accessibility make them suitable for a wide range of therapeutic applications .
Antiviral Applications
Pyrimidine and its derivatives have been proven to have antiviral activity . This makes them a valuable resource in the development of antiviral drugs .
Anticancer Applications
Pyrimidine and its derivatives have been used in the treatment of cancer . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA . 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .
Antileishmanial Applications
Pyrimidine-based drugs have been used in the treatment of leishmaniasis . Their structural diversity and synthetic accessibility make them suitable for a wide range of therapeutic applications .
Anti-inflammatory, Analgesic, Anticonvulsant, Antihypertensive, and Antioxidant Applications
Pyrimidine and its derivatives have been used for their anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties . This makes them a valuable resource in the development of drugs for a wide range of conditions .
作用機序
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . These activities suggest that 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine may interact with multiple targets within the cell.
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway
Biochemical Pathways
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine likely affects several biochemical pathways due to its potential interaction with multiple targets. Pyrimidine derivatives have been associated with the regulation of various cellular processes, including DNA and RNA synthesis, cell growth, and inflammation . Therefore, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine may impact these pathways and their downstream effects.
Result of Action
Based on the observed inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway , it can be inferred that the compound may have neuroprotective and anti-inflammatory properties
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-12-20-19-11-18(21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLNPACGOOKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587547 | |
| Record name | 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893613-49-5 | |
| Record name | 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



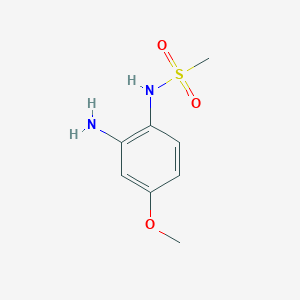

![7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1628429.png)

